molecular formula C22H25N3OS B2526893 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea CAS No. 1234839-67-8

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2526893
CAS No.: 1234839-67-8
M. Wt: 379.52
InChI Key: SBUXHFSYOAGMDL-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group attached to a phenyl ring, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group, all connected through a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-(tert-butyl)aniline, 2-(chloromethyl)pyridine, and 3-(chloromethyl)thiophene. These intermediates are then reacted under controlled conditions to form the final urea compound.

  • Step 1: Preparation of Intermediates

    • 4-(tert-butyl)aniline is synthesized through the nitration of tert-butylbenzene followed by reduction.
    • 2-(chloromethyl)pyridine is prepared by chloromethylation of pyridine.
    • 3-(chloromethyl)thiophene is obtained through chloromethylation of thiophene.
  • Step 2: Formation of Urea Compound

    • The intermediates are reacted with isocyanate or phosgene in the presence of a base to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the urea group to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized pyridine or thiophene derivatives.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure but with a methyl group instead of a tert-butyl group.

    3-(4-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Contains a chlorine atom instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXHFSYOAGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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